2-Methyl-3-(2-pyridinyl)methyl-4(3h)-quinazolinone
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Overview
Description
2-Methyl-3-(2-pyridinylmethyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a methyl group at the 2-position and a pyridinylmethyl group at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-pyridinylmethyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production of 2-Methyl-3-(2-pyridinylmethyl)-4(3H)-quinazolinone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-pyridinylmethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methyl and pyridinylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-pyridinylmethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4(3H)-quinazolinone: Lacks the pyridinylmethyl group, which may affect its biological activity and specificity.
3-(2-Pyridinylmethyl)-4(3H)-quinazolinone: Lacks the methyl group at the 2-position, which may influence its chemical reactivity and interactions.
2-Methyl-3-(4-pyridinylmethyl)-4(3H)-quinazolinone: Similar structure but with a different position of the pyridinylmethyl group, potentially altering its properties.
Uniqueness
2-Methyl-3-(2-pyridinylmethyl)-4(3H)-quinazolinone is unique due to the specific substitution pattern on the quinazolinone core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C15H13N3O |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-methyl-3-(pyridin-2-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-11-17-14-8-3-2-7-13(14)15(19)18(11)10-12-6-4-5-9-16-12/h2-9H,10H2,1H3 |
InChI Key |
IRTDXZGYVYJDAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=N3 |
Origin of Product |
United States |
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